D-Ribulose 5-phosphate sodium salt
CAS No.: 108321-99-9
Cat. No.: VC20767432
Molecular Formula: C5H9Na2O8P
Molecular Weight: 274.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108321-99-9 |
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Molecular Formula | C5H9Na2O8P |
Molecular Weight | 274.07 g/mol |
IUPAC Name | disodium;[(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] phosphate |
Standard InChI | InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h4-6,8-9H,1-2H2,(H2,10,11,12);;/q;2*+1/p-2/t4-,5+;;/m1../s1 |
Standard InChI Key | NBEPTNUBEFMKAU-CIFXRNLBSA-L |
Isomeric SMILES | C([C@H]([C@H](C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES | C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES | C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Introduction
D-Ribulose 5-phosphate sodium salt (Ru5P) is a critical metabolic intermediate involved in central biochemical pathways across prokaryotic and eukaryotic organisms. This compound plays dual roles in energy metabolism and biosynthetic processes, making it essential for cellular function and industrial applications. Below is a structured analysis of its properties, functions, and research significance.
Biochemical Role and Pathways
Pentose Phosphate Pathway (PPP)
Ru5P is a central intermediate in the oxidative branch of the PPP, contributing to:
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NADPH production: Critical for redox balance and biosynthetic reactions .
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Nucleotide synthesis: Converted to ribose-5-phosphate, a precursor for RNA/DNA .
Calvin Cycle
In photosynthetic organisms, Ru5P is phosphorylated to ribulose 1,5-bisphosphate (RuBP), which fixes CO₂ during carbon fixation .
Methionine Salvage Pathway
Ru5P recycles S-adenosylmethionine (SAM), maintaining methylation processes essential for epigenetic regulation .
Research Findings and Applications
Enzyme Kinetics
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Ribose-5-phosphate isomerase (RPI): Catalyzes reversible conversion between ribose-5-phosphate (R5P) and Ru5P. Kinetic studies in Leishmania show and for the reverse reaction (Ru5P → R5P) .
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Subcellular localization: RPIB in Leishmania is cytosolic, distinct from glycosomal enzymes like HGPRT .
Synthesis and Production
Biotechnological Methods
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Microbial fermentation: Engineered E. coli or yeast strains overproduce PPP enzymes to synthesize Ru5P .
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Enzymatic conversion: Derived from 6-phosphogluconate (via 6-phosphogluconate dehydrogenase) or xylulose 5-phosphate (via ribulose phosphate 3-epimerase) .
Comparative Analysis with Related Metabolites
Pharmacological Implications
Ru5P’s involvement in nucleotide and redox metabolism positions it as a biomarker or target for:
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Cancer therapies: Inhibiting PPP enzymes to disrupt tumor growth .
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Antiparasitic drugs: Targeting Leishmania RPIB, absent in humans, for selective toxicity .
Challenges and Future Directions
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